

A Technical Guide to the Solubility of Methyl 2-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methoxybenzoate

Cat. No.: B147192

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **methyl 2-methoxybenzoate** in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where solubility is a critical parameter.

Methyl 2-methoxybenzoate (CAS 606-45-1), also known as methyl o-anisate, is a chemical compound with applications in perfumery, flavorings, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.^{[1][2]} Its solubility characteristics are crucial for its application in various chemical processes, including reaction chemistry, purification, and formulation development.

Quantitative Solubility Data

The solubility of **methyl 2-methoxybenzoate** has been determined in a wide range of organic solvents at 25°C. The following table summarizes this quantitative data, presenting the solubility in grams per liter (g/L).

Solvent	CAS Number	Solubility at 25°C (g/L)
Chloroform	67-66-3	1049.17
Dichloromethane	75-09-2	1139.6
Dimethylformamide (DMF)	68-12-2	742.67
Dimethyl sulfoxide (DMSO)	67-68-5	545.29
1,4-Dioxane	123-91-1	524.66
2-Methoxyethanol	109-86-4	445.19
Dimethylacetamide (DMAc)	127-19-5	436.71
Tetrahydrofuran (THF)	109-99-9	428.46
N-Methyl-2-pyrrolidone (NMP)	872-50-4	401.58
Cyclohexanone	108-94-1	338.88
Acetonitrile	75-05-8	321.54
Acetone	67-64-1	292.84
Methyl Acetate	79-20-9	290.68
Ethyl Formate	109-94-4	273.29
Methanol	67-56-1	253.78
2-Ethoxyethanol	110-80-5	247.82
transcutol	31692-85-0	239.24
2-Butanone	78-93-3	237.92
Acetic Acid	64-19-7	215.48
Ethanol	64-17-5	200.48
Ethyl Acetate	141-78-6	198.64
tert-Butanol	75-65-0	176.79
Toluene	108-88-3	172.25

Ethylene Glycol	107-21-1	170.46
Tetrachloromethane	56-23-5	167.25
n-Propanol	71-23-8	139.46
Isopropanol	67-63-0	134.63
2-Butoxyethanol	111-76-2	134.7
n-Propyl Acetate	109-60-4	132.88
o-Xylene	95-47-6	127.57
n-Butanol	71-36-3	126.49
sec-Butanol	78-92-2	116.05
Methyl tert-butyl ether (MTBE)	1634-04-4	116.03
Formic Acid	64-18-6	115.68
n-Butyl Acetate	123-86-4	109.22
n-Pentanol	71-41-0	108.27
Isobutanol	78-83-1	104.9
Ethylbenzene	100-41-4	104.14
Isopentanol	123-51-3	98.29
Isopropyl Acetate	108-21-4	96.31
Methyl isobutyl ketone (MIBK)	108-10-1	93.62
Propylene Glycol	57-55-6	88.58
n-Octanol	111-87-5	85.69
n-Pentyl Acetate	628-63-7	83.85
Isobutyl Acetate	110-19-0	78.3
n-Heptanol	111-70-6	74.18
Cyclohexane	110-82-7	48.46

n-Heptane	142-82-5	21.29
n-Hexane	110-54-3	14.41
Water	7732-18-5	0.92

Data sourced from[\[1\]](#)

Experimental Protocol for Solubility Determination

While the specific experimental protocols used to generate the data above are not publicly available, a general and widely accepted method for determining the solubility of a solid compound in a liquid solvent involves the isothermal shake-flask method. This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

A generalized workflow for this process is outlined below:

Experimental Workflow for Solubility Determination**1. Material Preparation**

- Weigh excess amount of Methyl 2-methoxybenzoate.
- Measure a precise volume of the organic solvent.

2. Equilibration

- Combine solute and solvent in a sealed vial.
- Agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium.

3. Phase Separation

- Allow the solution to stand undisturbed for phase separation.
- Centrifuge or filter the saturated solution to remove undissolved solid.

4. Sample Analysis

- Take a known volume of the clear supernatant.
- Dilute the sample with a suitable solvent.

5. Quantification

- Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis Spectroscopy).
- Determine the concentration of Methyl 2-methoxybenzoate.

6. Data Calculation

- Calculate the solubility in g/L from the determined concentration and dilution factor.

[Click to download full resolution via product page](#)***Experimental Workflow for Solubility Determination*****Key Steps in the Protocol:**

- Preparation: An excess amount of solid **methyl 2-methoxybenzoate** is added to a known volume of the organic solvent in a sealed container. Using an excess of the solid ensures that a saturated solution is formed.
- Equilibration: The mixture is agitated at a constant temperature, typically using a shaker or a stirrer, for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute and solvent.
- Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is a critical step and is usually achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not absorb the solute.
- Analysis: A precise aliquot of the clear, saturated solution is carefully removed and its mass or volume is determined. This aliquot is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification: The concentration of **methyl 2-methoxybenzoate** in the diluted sample is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
- Calculation: The solubility is then calculated from the measured concentration, taking into account the dilution factor.

Factors Influencing Solubility

It is important to note that the solubility of a compound is influenced by several factors, including:

- Temperature: Generally, the solubility of a solid in a liquid increases with temperature.
- Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility.
- Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

This guide provides a foundational understanding of the solubility of **methyl 2-methoxybenzoate** in a variety of organic solvents. For critical applications, it is recommended to experimentally verify the solubility data under the specific conditions of use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scent.vn [scent.vn]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Methyl 2-methoxybenzoate in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147192#solubility-of-methyl-2-methoxybenzoate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com